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Abstract
ML299 is a potent, dual inhibitor of phospholipase D1 (PLD1) and D2 (PLD2), two key

enzymes in cellular signaling pathways.[1][2] This small molecule inhibitor has demonstrated

significant effects in preclinical studies, including the reduction of invasive migration in

glioblastoma cells and the induction of apoptosis under serum-free conditions.[1][3][4]

Developed from a 1,3,8-triazaspiro[4.5]decane core, ML299 exhibits low nanomolar potency

against both PLD isoforms and possesses favorable pharmacokinetic properties, including

CNS penetrance, making it a valuable tool for in vitro and in vivo research into the roles of PLD

in various physiological and pathological processes.[1] This technical guide provides a

comprehensive overview of ML299, including its mechanism of action, biochemical and cellular

activities, detailed experimental protocols, and relevant signaling pathways.

Introduction to ML299
ML299 emerged from an iterative parallel synthesis effort aimed at developing selective

inhibitors for phospholipase D isoforms.[2] It is a direct, allosteric inhibitor that demonstrates

balanced, low nanomolar inhibition of both PLD1 and PLD2.[3][4] The discovery of ML299
represented a significant advancement in the field, providing a more potent and selective tool

compound compared to previously available PLD inhibitors.[1]
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Property Value Reference

Chemical Name

4-Bromo-N-[(1S)-2-[1-(3-

fluorophenyl)-4-oxo-1,3,8-

triazaspiro[4.5]dec-8-yl]-1-

methylethyl]benzamide

[4]

Molecular Formula C23H26BrFN4O2 [3][4]

Molecular Weight 489.39 g/mol [3][4]

CAS Number 1426916-00-8 [3][4]

Solubility Soluble to 100 mM in DMSO [3][4]

Mechanism of Action and Signaling Pathway
Phospholipase D (PLD) is a critical enzyme that catalyzes the hydrolysis of phosphatidylcholine

(PC) to produce phosphatidic acid (PA) and choline. PA acts as a crucial second messenger,

implicating PLD in a wide array of cellular processes including membrane trafficking,

cytoskeletal organization, cell proliferation, and survival.[1] There are two primary mammalian

isoforms of PLD: PLD1 and PLD2.

ML299 functions as a potent dual inhibitor of both PLD1 and PLD2.[2] By inhibiting these

enzymes, ML299 blocks the production of phosphatidic acid, thereby modulating the

downstream signaling cascades that are dependent on this lipid second messenger.
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Phospholipase D Signaling Pathway and Inhibition by ML299.

Quantitative Data
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The inhibitory activity of ML299 has been characterized in both biochemical and cellular

assays, demonstrating its high potency for both PLD1 and PLD2.

Table 1: In Vitro Inhibitory Activity of ML299

Assay Type Target IC50 (nM) Reference

Biochemical Assay Purified PLD1 48 [1][2]

Purified PLD2 84 [1][2]

Cellular Assay PLD1 (in Calu-1 cells) 6 [2]

PLD2 (in HEK293-gfp-

PLD2 cells)
20 [1][2]

Table 2: In Vivo Pharmacokinetic Parameters of ML299 in Mice (10 mg/kg, IP)

Parameter Value Unit Reference

Plasma AUC (0-6 hr) 1.08 µMhr

Brain AUC (0-6 hr) 0.48 µMhr

Brain/Plasma Ratio 0.44 -

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization

of ML299.

Synthesis of ML299
The synthesis of ML299 involves a multi-step process starting from the formation of the 1,3,8-

triazaspiro[4.5]decane core. A general synthetic scheme is outlined below.

1-Benzylpiperidin-4-one Strecker Reaction
(Aniline, TMSCN) Nitrile Intermediate Cyclization 1,3,8-Triazaspiro[4.5]decane

Core Alkylation N-Alkylated Intermediate Amide Coupling
(4-Bromobenzoyl chloride) ML299
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General Synthetic Workflow for ML299.

A detailed, step-by-step synthesis protocol is as follows:

Strecker Reaction: To a solution of 1-benzylpiperidin-4-one in a suitable solvent, add aniline

and trimethylsilyl cyanide. Stir the reaction mixture at room temperature to yield the

corresponding α-aminonitrile.

Cyclization: The α-aminonitrile is then cyclized to form the 1,3,8-triazaspiro[4.5]decane-2,4-

dione core. This can be achieved by reacting the aminonitrile with a source of carbonyl, such

as phosgene or a phosgene equivalent, in the presence of a base.

Alkylation: The N-H group of the spirocyclic core is alkylated with a suitable electrophile,

such as (S)-2-(boc-amino)-1-chloropropane, to introduce the side chain.

Deprotection and Amide Coupling: The Boc protecting group is removed under acidic

conditions, and the resulting free amine is coupled with 4-bromobenzoyl chloride in the

presence of a base to yield the final product, ML299.

Cellular PLD Activity Assays
Cellular PLD1 Assay (Calu-1 cells):

Seed Calu-1 cells in a 96-well plate and grow to confluency.

Pre-incubate the cells with varying concentrations of ML299 for 30 minutes.

Stimulate the cells with phorbol 12-myristate 13-acetate (PMA) to activate PLD1.

Measure PLD1 activity using a suitable method, such as the Amplex Red assay, which

detects the choline released from the hydrolysis of phosphatidylcholine.

Cellular PLD2 Assay (HEK293-gfp-PLD2 cells):

Seed HEK293 cells stably expressing GFP-tagged PLD2 in a 96-well plate.

Pre-incubate the cells with varying concentrations of ML299 for 30 minutes.
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Measure basal PLD2 activity using the Amplex Red assay.

Biochemical PLD Inhibition Assay
Purify recombinant human PLD1 and PLD2 proteins.

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), phosphatidylcholine

substrate, and the purified PLD enzyme.

Add varying concentrations of ML299 to the reaction mixture.

Initiate the reaction and incubate at 37°C.

Stop the reaction and measure the amount of choline produced using the Amplex Red assay

kit.

Calculate the IC50 values from the dose-response curves.

U87-MG Glioblastoma Cell Invasive Migration Assay
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Seed U87-MG cells in
serum-free medium in the

upper chamber of a Matrigel-coated
Transwell insert (8 µm pore).

Add ML299 to both upper
and lower chambers at
varying concentrations.

Add medium with 10% FBS
to the lower chamber as a

chemoattractant.

Incubate for 48 hours.

Remove non-migrated cells
from the upper surface of

the membrane.

Stain migrated cells on the
lower surface of the membrane

with crystal violet.

Count the number of migrated
cells in multiple fields under

a microscope.

Click to download full resolution via product page

U87-MG Invasive Migration Assay Workflow.

Coat the upper chamber of an 8 µm pore size Transwell insert with Matrigel.

Seed U87-MG glioblastoma cells in serum-free medium in the upper chamber.
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Add medium containing 10% fetal bovine serum (FBS) as a chemoattractant to the lower

chamber.

Treat the cells with varying concentrations of ML299 in both the upper and lower chambers.

Incubate the plate for 48 hours to allow for cell invasion.

After incubation, remove the non-invading cells from the upper surface of the membrane with

a cotton swab.

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

Count the number of stained cells in several microscopic fields to quantify cell invasion.

Caspase 3/7 Activation Assay
Seed U87-MG cells in a 96-well plate in complete medium.

After cell attachment, replace the complete medium with serum-free medium to induce

apoptosis.

Treat the cells with varying concentrations of ML299.

Incubate for the desired period (e.g., 24 hours).

Measure caspase 3/7 activity using a commercially available luminescent assay kit, such as

the Caspase-Glo® 3/7 Assay. The assay involves adding a reagent that contains a

luminogenic caspase-3/7 substrate. Cleavage of the substrate by active caspases generates

a luminescent signal that is proportional to caspase activity.

In Vivo Mouse Pharmacokinetic Study
Administer ML299 to mice via intraperitoneal (IP) injection at a dose of 10 mg/kg.

Collect blood samples at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, and 6 hours)

post-dosing.

At the final time point, collect brain tissue.
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Process the blood samples to obtain plasma.

Extract ML299 from the plasma and brain homogenates.

Quantify the concentration of ML299 in the samples using a validated LC-MS/MS (Liquid

Chromatography with tandem mass spectrometry) method.

Calculate pharmacokinetic parameters such as AUC (Area Under the Curve) using

appropriate software.

Summary and Future Directions
ML299 is a highly potent and selective dual inhibitor of PLD1 and PLD2 with demonstrated

efficacy in cellular models of cancer.[1] Its favorable pharmacokinetic profile, including CNS

penetrance, makes it an excellent tool for investigating the roles of PLD in both peripheral

tissues and the central nervous system.[1] Further in vivo studies are warranted to explore the

therapeutic potential of ML299 in various disease models, particularly in oncology and

neurodegenerative disorders where PLD has been implicated. The detailed protocols provided

in this guide should facilitate further research into the biological functions of PLD and the

potential applications of its inhibitors.

ML299

Potent Dual PLD1/PLD2 Inhibitor
(IC50: 6-20 nM cellular) Selective over other kinases Mechanism: Allosteric Inhibition

of PLD1/PLD2

Pharmacokinetics:
- CNS Penetrant (B/P = 0.44)
- Good in vivo exposure (IP)

Biological Effects:
- Decreases glioblastoma cell migration

- Increases caspase 3/7 activation

Research Applications:
- In vitro and in vivo studies of PLD function

- Potential therapeutic for cancer and CNS disorders
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Key Features and Applications of ML299.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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